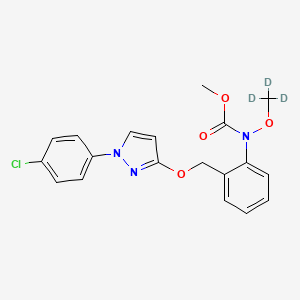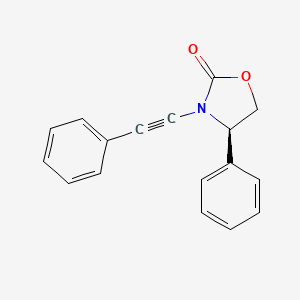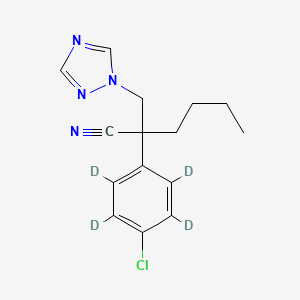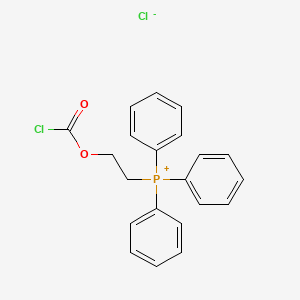
Pyraclostrobin D3 (N-methoxy D3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyraclostrobin D3 (N-methoxy D3) is an isotope-labeled analog of the strobilurin fungicide pyraclostrobin. In this compound, the N-methoxy protons are replaced by deuterium. Pyraclostrobin is widely used in agriculture to control a broad spectrum of fungal diseases in crops. The deuterium-labeled version, Pyraclostrobin D3, is primarily used in scientific research for more accurate quantitative analysis through techniques like isotope dilution mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyraclostrobin D3 involves the replacement of hydrogen atoms with deuterium in the N-methoxy group of pyraclostrobin. This can be achieved through a series of chemical reactions that introduce deuterium into the desired positions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of Pyraclostrobin D3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Pyraclostrobin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Pyraclostrobin D3 into its reduced forms.
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Pyraclostrobin D3 .
Applications De Recherche Scientifique
Pyraclostrobin D3 is extensively used in scientific research, particularly in the field of analytical chemistry. Its applications include:
Isotope Dilution Mass Spectrometry (IDMS): Used for accurate quantitative analysis of pesticides in various matrices.
Environmental Studies: Helps in studying the environmental fate and behavior of pyraclostrobin.
Agricultural Research: Used to investigate the efficacy and residue levels of pyraclostrobin in crops.
Pharmacokinetics: Employed in studying the absorption, distribution, metabolism, and excretion of pyraclostrobin in biological systems
Mécanisme D'action
Pyraclostrobin D3, like its non-labeled counterpart, functions by inhibiting mitochondrial respiration in fungal cells. It targets the cytochrome bc1 complex in the mitochondrial electron transport chain, disrupting the production of ATP and leading to the death of the fungal cells. This mechanism makes it highly effective against a wide range of fungal pathogens .
Comparaison Avec Des Composés Similaires
Pyraclostrobin: The non-labeled version of Pyraclostrobin D3.
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Trifloxystrobin: A strobilurin fungicide used for similar applications.
Uniqueness: Pyraclostrobin D3 is unique due to the presence of deuterium atoms, which makes it particularly useful for isotope dilution mass spectrometry. This labeling allows for more precise and accurate quantification in analytical studies, providing an advantage over non-labeled analogs .
Propriétés
Formule moléculaire |
C19H18ClN3O4 |
|---|---|
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-(trideuteriomethoxy)carbamate |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i2D3 |
Clé InChI |
HZRSNVGNWUDEFX-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])ON(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)C(=O)OC |
SMILES canonique |
COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)


![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)
